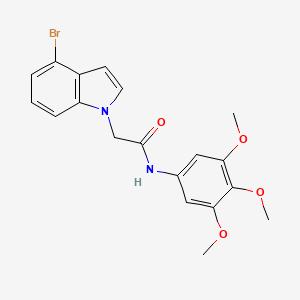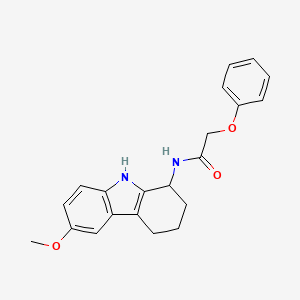![molecular formula C13H17NO4 B11019309 4-[(3-Methoxypropyl)carbamoyl]phenyl acetate](/img/structure/B11019309.png)
4-[(3-Methoxypropyl)carbamoyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Methoxypropyl)carbamoyl]phenyl acetate is an organic compound that belongs to the class of arylboronic acids This compound is characterized by the presence of a phenyl ring substituted with a 3-methoxypropylcarbamoyl group and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxypropyl)carbamoyl]phenyl acetate typically involves the reaction of 4-aminophenyl acetate with 3-methoxypropyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and quality control to obtain a high-purity product suitable for research and application purposes.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Methoxypropyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halides or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenyl acetates.
Aplicaciones Científicas De Investigación
4-[(3-Methoxypropyl)carbamoyl]phenyl acetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like the Suzuki coupling reaction.
Biology: The compound can be used in the study of biological processes and interactions due to its ability to form hydrogen bonds and interact with biomolecules.
Medicine: Research into potential therapeutic applications, such as the synthesis of drug candidates, is ongoing.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(3-Methoxypropyl)carbamoyl]phenyl acetate involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of the methoxypropylcarbamoyl group allows the compound to participate in specific binding interactions, which can influence biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
4-[(3-Methoxypropyl)carbamoyl]phenylboronic acid: This compound is similar in structure but contains a boronic acid group instead of an acetate group.
4-[(3-Methoxypropyl)carbamoyl]phenyl methyl ester: This compound has a methyl ester group instead of an acetate group.
Uniqueness
4-[(3-Methoxypropyl)carbamoyl]phenyl acetate is unique due to its specific functional groups, which confer distinct chemical and physical properties. These properties make it suitable for a wide range of applications in scientific research and industry.
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
[4-(3-methoxypropylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C13H17NO4/c1-10(15)18-12-6-4-11(5-7-12)13(16)14-8-3-9-17-2/h4-7H,3,8-9H2,1-2H3,(H,14,16) |
Clave InChI |
NOOQCGFJSBGOAV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C(=O)NCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide](/img/structure/B11019236.png)

![N-(3,4-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B11019244.png)
![N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}glycylglycine](/img/structure/B11019252.png)
![3-(1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide](/img/structure/B11019254.png)
![3-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B11019261.png)
![Ethyl (2-{[(3-nitrophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11019273.png)
![4-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-nitrobenzamide](/img/structure/B11019274.png)
![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-5-yl)acetamide](/img/structure/B11019275.png)
![2-[acetyl(benzyl)amino]-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11019280.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B11019282.png)
![1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B11019283.png)


